molecular formula C8H14ClNO2 B13547833 1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride

1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride

Cat. No.: B13547833
M. Wt: 191.65 g/mol
InChI Key: DROWECNKTOSFLI-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride is a bicyclic organic compound featuring a nitrogen atom (aza) within a fused bicyclo[3.2.1]octane framework. The carboxylic acid group at the 4-position and its hydrochloride salt enhance solubility and stability, making it valuable in medicinal chemistry and drug synthesis. These analogs are frequently employed as intermediates in antimicrobial agents, enzyme inhibitors, and receptor-targeted therapeutics .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-4-9-3-1-6(7)5-9;/h6-7H,1-5H2,(H,10,11);1H

InChI Key

DROWECNKTOSFLI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(C1C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed reactions, photochemical transformations, and the use of strong acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features References
1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride 119102-94-2 C₈H₁₄ClNO₂ 191.66 Bicyclo[3.2.1]octane, carboxylic acid at C5
1-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride 40117-63-3 C₈H₁₃ClNO₂ 194.65 Bicyclo[2.2.2]octane, carboxylic acid at C4
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride 119102-95-3 C₇H₁₁ClNO₂ 177.63 Smaller bicyclo[2.2.1]heptane framework
8-Azabicyclo[3.2.1]octane-4-carboxylic acid derivatives (e.g., hydroxy/methyl) Not specified Varies Varies Nitrogen at C8, modified substituents
Key Observations:
  • Ring Size and Stability : The bicyclo[3.2.1]octane framework (7-membered ring) offers greater conformational flexibility compared to bicyclo[2.2.2]octane (6-membered) and bicyclo[2.2.1]heptane (5-membered). This impacts steric interactions and binding affinity in biological systems .
  • Position of Functional Groups: Carboxylic acid placement (C4 vs. For example, the C5-substituted [3.2.1]octane derivative is utilized in mutilin-based antimicrobial agents due to its optimized spatial arrangement for enzyme inhibition .
1-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride (CAS 119102-94-2)
  • Role in Antimicrobial Synthesis : This compound serves as a key intermediate in synthesizing mutilin derivatives, such as Mutilin 14-(1-azabicyclo[3.2.1]oct-5-ylmethylsulfanyl)-acetate. The synthesis involves sulfanyl acetate linkages, achieving moderate yields (7–35%) .
  • Reactivity : The bicyclo[3.2.1] framework facilitates selective functionalization at the C5 position, enabling derivatization for target-specific drug design .
1-Azabicyclo[2.2.2]octane-4-carboxylic Acid Hydrochloride (CAS 40117-63-3)
  • Commercial Availability : Widely cataloged as a building block for nicotinic acetylcholine receptor (nAChR) modulators. Its rigid bicyclo[2.2.2] structure is favored in neurological drug discovery .
8-Azabicyclo[3.2.1]octane Derivatives

Pharmacokinetic and Thermodynamic Data

Limited direct data are available for the 4-carboxylic acid derivative of bicyclo[3.2.1]octane. However, inferences can be drawn from analogs:

  • Solubility: Hydrochloride salts of bicyclo[3.2.1]octane derivatives exhibit improved aqueous solubility compared to free bases, critical for intravenous formulations .
  • Metabolic Stability : The [2.2.2]octane analog’s rigidity may reduce metabolic degradation compared to more flexible [3.2.1] frameworks, though this requires experimental validation .

Biological Activity

1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique chemical properties and biological activities. This compound is of particular interest in medicinal chemistry due to its potential interactions with neurotransmitter systems and its implications for treating neurological disorders.

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.65 g/mol

The presence of a carboxylic acid group at the 4-position enhances the compound's solubility and reactivity. Its structural similarity to known neurotransmitters suggests potential interactions with various receptors in the central nervous system (CNS), making it a candidate for therapeutic applications.

Research indicates that 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride may modulate neurotransmitter systems by binding to specific receptors or enzymes involved in neurotransmission. This interaction is crucial for understanding its pharmacological effects, particularly regarding synaptic activity and neurotransmitter release.

Interaction Studies

Studies have shown that this compound can bind to neurotransmitter receptors, influencing their activity and leading to various biological effects:

Receptor/Enzyme Effect of Binding Potential Therapeutic Application
NMDA ReceptorsModulation of synaptic transmissionTreatment of neurodegenerative diseases
Dopamine ReceptorsInfluence on mood and behaviorManagement of psychiatric disorders
Acetylcholine ReceptorsEnhancement of cognitive functionAlzheimer's disease treatment

Comparative Analysis with Similar Compounds

The biological activity of 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride can be compared with other structurally similar compounds:

Compound Name Structural Features Unique Aspects
6-Azabicyclo[3.2.1]octane-1-carboxylic acidSimilar bicyclic structureDifferent functional group positioning
2-Azabicyclo[3.2.2]octane-4-carboxylic acidContains nitrogen within a bicyclic frameworkVariations in receptor binding affinities
8-Azabicyclo[3.2.1]octane-5-carboxylic acidAdditional carbon atoms in the bicyclic ringPotentially broader spectrum of biological activity

The unique stereochemistry and position of the carboxylic acid group in 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride enhance its reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, revealing insights into its pharmacological potential:

  • Neurotransmitter Modulation : A study indicated that 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride significantly affects synaptic transmission by modulating NMDA receptor activity, suggesting its potential use in treating conditions like schizophrenia and depression .
  • Cognitive Enhancement : Research has demonstrated that this compound can improve cognitive functions in animal models, indicating its possible application in Alzheimer's disease therapy .
  • Anti-inflammatory Properties : Preliminary investigations suggest that derivatives of this compound may inhibit certain enzymes involved in inflammatory pathways, highlighting its potential as an anti-inflammatory agent .

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